molecular formula C24H18ClN5O2 B11498227 2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

Cat. No.: B11498227
M. Wt: 443.9 g/mol
InChI Key: ZCOQKNVSWQHJRV-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Attachment of the phthalazine moiety: The triazole ring is then fused with a phthalazine derivative through a series of condensation reactions.

    Introduction of the benzamide group: The final step involves the coupling of the triazolophthalazine intermediate with a benzamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation reactions: The benzamide group can participate in condensation reactions with other compounds to form new products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and heating.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological research: The compound is used in studies investigating its effects on various biological systems, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets in biological systems. The triazole and phthalazine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]thiadiazines: These compounds share the triazole ring but have a thiadiazine moiety instead of a phthalazine.

    1,2,4-triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline moiety fused with the triazole ring.

    Benzothiazole derivatives: These compounds have a benzothiazole moiety and may exhibit similar biological activities.

Uniqueness

2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide is unique due to its specific combination of the triazole, phthalazine, and benzamide groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

2-chloro-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C24H18ClN5O2/c1-15-18-6-2-3-7-19(18)23-28-27-22(30(23)29-15)14-32-17-12-10-16(11-13-17)26-24(31)20-8-4-5-9-21(20)25/h2-13H,14H2,1H3,(H,26,31)

InChI Key

ZCOQKNVSWQHJRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)COC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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